

Synthesis of 6-Nitro-1-indanone: A Detailed Experimental Protocol for Researchers

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Compound of Interest

Compound Name: 6-Nitro-1-indanone

Cat. No.: B1293875

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Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of **6-Nitro-1-indanone**, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic nitration of 1-indanone using a standard mixed-acid methodology. This protocol includes detailed information on materials, reaction setup, execution, work-up, and purification, as well as a summary of key quantitative data and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction

1-Indanone and its derivatives are key structural motifs in a wide range of biologically active molecules. The introduction of a nitro group onto the aromatic ring, specifically at the 6-position, provides a versatile chemical handle for further functionalization, making **6-Nitro-1-indanone** a crucial building block in medicinal chemistry. This protocol details a reliable and reproducible method for the nitration of 1-indanone.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of 1-indanone with a nitronium ion (NO_2^+), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Figure 1: General reaction scheme for the synthesis of **6-Nitro-1-indanone**.

Experimental Protocol

Materials and Reagents

- 1-Indanone (99%)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate (EtOAc)
- Hexanes
- Deionized Water (H_2O)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Equipment

- Round-bottom flasks (100 mL and 250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel

- Rotary evaporator
- Apparatus for column chromatography
- Melting point apparatus
- Standard laboratory glassware

Procedure

1. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone (1.0 eq) in concentrated sulfuric acid (5.0 mL per gram of 1-indanone). b. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
2. Preparation of Nitrating Mixture: a. In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 mL per gram of 1-indanone) while cooling in an ice bath.
3. Nitration Reaction: a. Add the freshly prepared nitrating mixture dropwise to the solution of 1-indanone from step 1b over a period of 30 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0-5 °C. b. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
4. Work-up: a. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. b. A yellow precipitate of crude **6-Nitro-1-indanone** will form. c. Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold deionized water until the washings are neutral.
5. Purification: a. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. b. For column chromatography, elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). c. Combine the fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator. d. Dry the purified **6-Nitro-1-indanone** under vacuum to yield a yellow crystalline solid.^[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized **6-Nitro-1-indanone**.

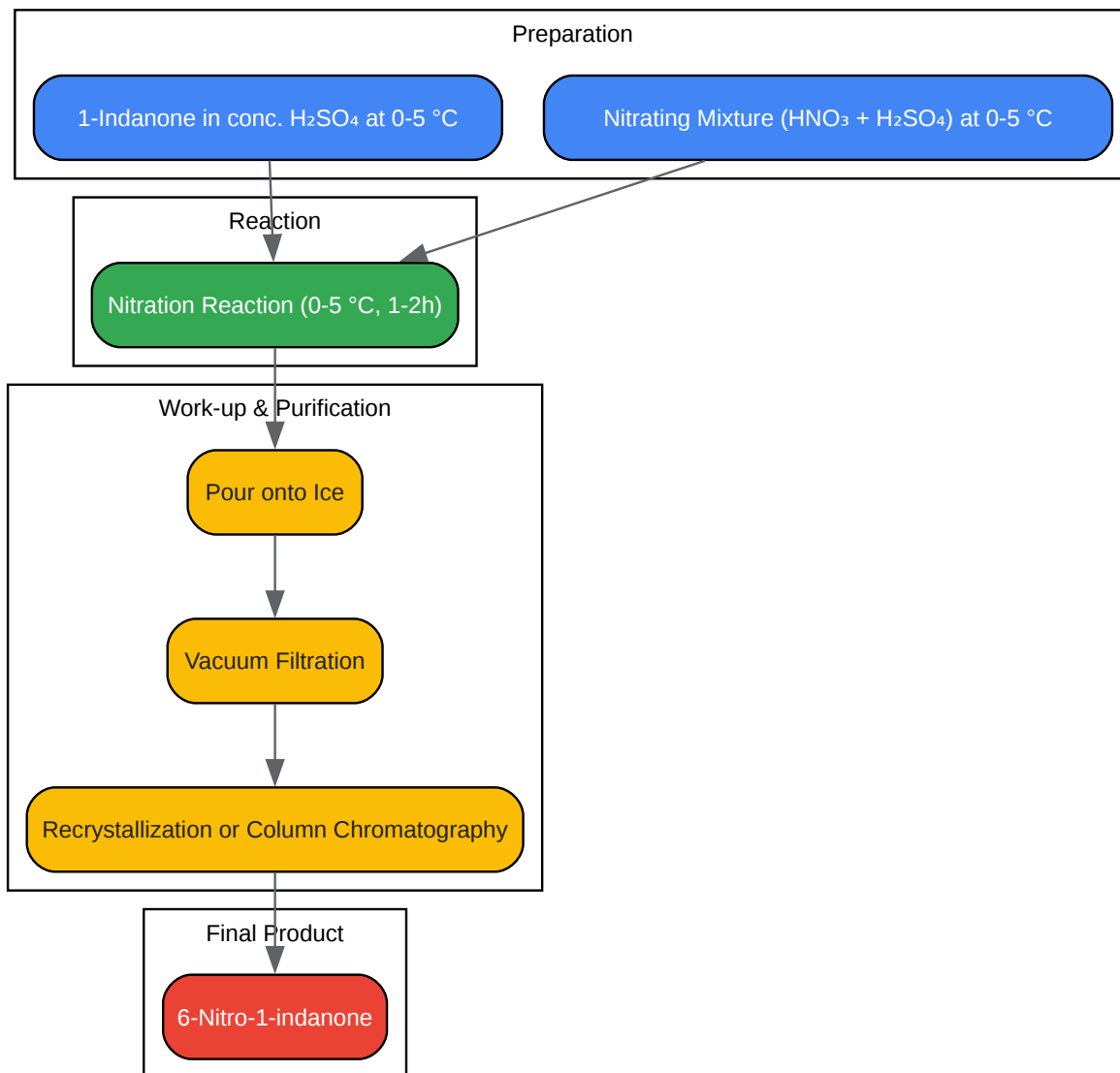
Parameter	Value
Molecular Formula	C ₉ H ₇ NO ₃
Molecular Weight	177.16 g/mol
Appearance	Yellow crystalline powder[1]
Melting Point	169-170 °C[1]
Yield	Typically 60-70%
Solubility	Soluble in ethanol, DMF, and dichloromethane[1]

Table 1: Quantitative data for **6-Nitro-1-indanone**.

Characterization Data

- ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 2.2 Hz, 1H), 8.30 (dd, J = 8.5, 2.2 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H), 3.25 (t, J = 6.0 Hz, 2H), 2.80 (t, J = 6.0 Hz, 2H).
- ¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 154.2, 148.0, 137.5, 130.0, 125.0, 120.5, 36.5, 25.8.
- IR (KBr, cm⁻¹): 3100 (Ar C-H), 2920 (C-H), 1715 (C=O), 1520 (NO₂, asymmetric), 1350 (NO₂, symmetric), 830 (C-N).

Experimental Workflow



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Caption: Workflow for the synthesis of **6-Nitro-1-indanone**.

Safety Precautions

- This reaction involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Handle with extreme care in a well-ventilated fume hood.

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.
- Dispose of all chemical waste in accordance with institutional and local regulations.

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References

- 1. chembk.com [chembk.com]
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